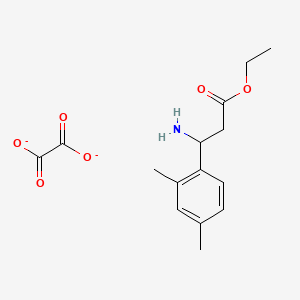
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate is a chemical compound with the molecular formula C15H21NO6. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an amino group and a dimethylphenyl group, which contribute to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate typically involves the reaction of ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include ethyl acetate, dimethylphenylamine, and oxalic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous addition of reagents and the use of catalysts to speed up the reaction. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, which have various applications in research and industry .
Scientific Research Applications
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate involves its interaction with molecular targets such as enzymes and receptors. The amino group and the dimethylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include enzymatic catalysis and receptor-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: Similar in structure but with methoxy groups instead of methyl groups.
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: Contains chlorine atoms instead of methyl groups.
Ethyl 3-amino-3-(2,4-dimethylphenyl)butanoate: Differs in the length of the carbon chain.
Uniqueness
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H19NO6-2 |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)/p-2 |
InChI Key |
WLXPNMJNHRIJOE-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C)C)N.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















